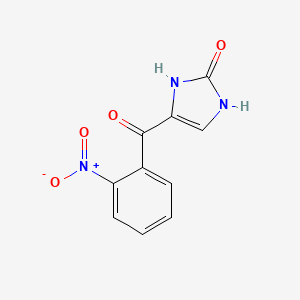
4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitrobenzoyl group attached to an imidazolone ring. Its properties and reactivity make it a valuable substance for scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 2-nitrobenzoic acid with an appropriate imidazole derivative under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) to facilitate the formation of the imidazolone ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The production process also includes purification steps to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydroxylamines.
Substitution: Substituted imidazolones, amides.
Applications De Recherche Scientifique
4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The imidazolone ring provides stability and specificity in its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
4-Nitrobenzoyl chloride: Similar in structure but lacks the imidazolone ring.
2-Nitrobenzoic acid: A precursor in the synthesis of the compound.
Imidazole derivatives: Similar core structure but different functional groups.
Uniqueness: 4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one is unique due to its combination of the nitrobenzoyl group and the imidazolone ring, which provides distinct chemical properties and reactivity compared to its similar compounds.
Propriétés
Numéro CAS |
849454-35-9 |
|---|---|
Formule moléculaire |
C10H7N3O4 |
Poids moléculaire |
233.18 g/mol |
Nom IUPAC |
4-(2-nitrobenzoyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C10H7N3O4/c14-9(7-5-11-10(15)12-7)6-3-1-2-4-8(6)13(16)17/h1-5H,(H2,11,12,15) |
Clé InChI |
ZENUHXRMRNVBMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=CNC(=O)N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


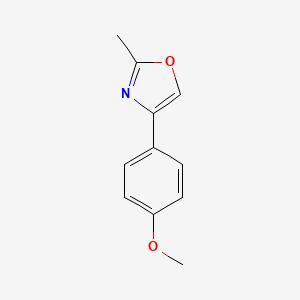

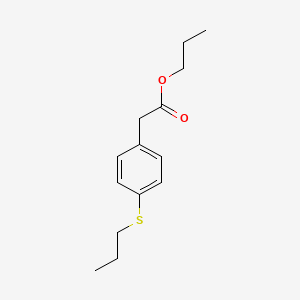
![[3-(Oxan-3-yloxy)phenyl]boronic acid](/img/structure/B15355685.png)

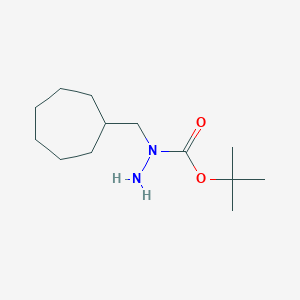
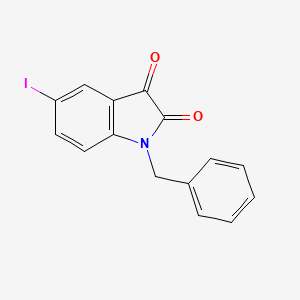

![Methyl 3-ethynylimidazo[1,2-a]pyridine-6-carboximidate](/img/structure/B15355717.png)
![2-[(4-Methoxyphenyl)methyl]-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B15355724.png)
![5-[(4-Ethylphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B15355736.png)
![4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B15355747.png)
![4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine](/img/structure/B15355748.png)
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole](/img/structure/B15355750.png)
